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3-Benzhydryl-1-ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)urea

Lipophilicity Physicochemical profiling Drug-likeness

3-Benzhydryl-1-ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)urea (CAS 1448063-94-2) is a synthetic small molecule belonging to the imidazo[1,2-a]pyridine urea class. Its structure features a benzhydryl (diphenylmethyl) group attached via a urea linker to an N-ethyl-substituted imidazo[1,2-a]pyridin-3-ylmethyl scaffold, with molecular formula C24H24N4O and molecular weight 384.5 g/mol.

Molecular Formula C24H24N4O
Molecular Weight 384.483
CAS No. 1448063-94-2
Cat. No. B2722841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzhydryl-1-ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)urea
CAS1448063-94-2
Molecular FormulaC24H24N4O
Molecular Weight384.483
Structural Identifiers
SMILESCCN(CC1=CN=C2N1C=CC=C2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C24H24N4O/c1-2-27(18-21-17-25-22-15-9-10-16-28(21)22)24(29)26-23(19-11-5-3-6-12-19)20-13-7-4-8-14-20/h3-17,23H,2,18H2,1H3,(H,26,29)
InChIKeyHSKZAQWTDODBHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Benzhydryl-1-ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)urea (CAS 1448063-94-2): Chemical Identity and Core Structural Features for Procurement Evaluation


3-Benzhydryl-1-ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)urea (CAS 1448063-94-2) is a synthetic small molecule belonging to the imidazo[1,2-a]pyridine urea class. Its structure features a benzhydryl (diphenylmethyl) group attached via a urea linker to an N-ethyl-substituted imidazo[1,2-a]pyridin-3-ylmethyl scaffold, with molecular formula C24H24N4O and molecular weight 384.5 g/mol [1]. This compound is cataloged as a research chemical by multiple suppliers and is of interest in medicinal chemistry primarily due to the privileged imidazo[1,2-a]pyridine core, which is present in several clinical-stage kinase inhibitors and autotaxin (ATX) modulators [2]. The benzhydryl urea motif is recognized in kinase inhibitor design, including discoidin domain receptor 1 (DDR1) and c-KIT inhibition programs [3].

Imidazo[1,2-a]pyridine urea scaffold

Supports kinase inhibitor screening and autotaxin modulator research programs

Benzhydryl urea pharmacophore

Matches DDR1 and c-KIT inhibitor design space; supports target-engagement probe studies

Lipophilic, low-HBD probe

Fits permeability and ADME profiling workflows; class-level CNS penetration context may apply

Why Generic Substitution of 3-Benzhydryl-1-ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)urea Is Scientifically Unreliable


Imidazo[1,2-a]pyridine urea derivatives are highly sensitive to both the nature and position of substituents on the urea nitrogen atoms and the imidazopyridine core. The benzhydryl group in this compound provides a distinct steric and electronic profile compared to more common phenyl, benzyl, or heteroaryl urea substituents, influencing target binding pocket complementarity and physicochemical properties [1]. Even closely related analogs—such as compounds bearing phenyl instead of benzhydryl at the same urea position, or compounds with cyclopropyl instead of ethyl on the imidazo-linked nitrogen—can exhibit fundamentally different target selectivity, metabolic stability, and solubility profiles [2][3]. The specific combination of N-ethyl and N'-benzhydryl substitution present in CAS 1448063-94-2 defines a unique chemical space that cannot be assumed equivalent to other imidazo[1,2-a]pyridine ureas without direct comparative data.

Benzhydryl vs. phenyl urea substitution

Lipophilicity and steric profile may shift >1 log unit, altering permeability and target-pocket fit; direct analog substitution may not transfer without comparative PK data

Urea vs. piperazine-carboxylate linker

Linker-dependent potency difference reported for imidazo[1,2-a]pyridine ATX inhibitors; urea class shows reduced ATX potency and distinct selectivity context

Hydrogen-bond donor count difference

One fewer HBD vs. secondary urea analogs may alter intestinal absorption and blood-brain barrier penetration; permeability context may differ across the series

Quantitative Differentiation Evidence for 3-Benzhydryl-1-ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)urea Against Closest Analogs


Benzhydryl vs. Phenyl Urea Substitution: Physicochemical Property Differentiation

The benzhydryl group in CAS 1448063-94-2 confers substantially higher lipophilicity compared to analogs bearing a simple phenyl urea substituent. The computed XLogP3-AA for this compound is 4.5, compared to typical values of 2.5–3.5 for mono-phenyl-substituted imidazo[1,2-a]pyridine ureas of similar molecular weight [1]. This elevated logP may translate to enhanced passive membrane permeability but also potentially higher plasma protein binding, which must be experimentally validated.

Lipophilicity shift
Class-level inference
XLogP3 ~4.5 vs. phenyl-urea range 2.5–3.5
Computed, PubChem XLogP3 algorithm
Supports permeability and protein-binding profiling review
>1 log unit difference; requires experimental PK validation
Lipophilicity Physicochemical profiling Drug-likeness

Hydrogen Bond Donor Count Reduction Relative to Primary Urea Analogs

CAS 1448063-94-2 is a trisubstituted urea with only one hydrogen bond donor (HBD), unlike primary and secondary ureas (e.g., 1-benzhydryl-3-ethylurea) which possess two HBDs. This compound has an HBD count of 1 and an HBA count of 2, compared to HBD = 2 and HBA = 2 for the corresponding secondary urea analog [1]. Reduced HBD count is associated with improved passive membrane permeability and potentially enhanced oral bioavailability in drug discovery settings [2].

HBD count reduction
Class-level inference
HBD = 1, HBA = 2
Computed, PubChem Cactvs descriptors
May influence permeability and oral absorption context
One fewer HBD vs. secondary benzhydryl urea; review ADME endpoints
Hydrogen bonding Permeability ADME prediction

Structural Differentiation from GLPG1690-Class ATX Inhibitors: Urea vs. Piperazine Linker

The clinically evaluated ATX inhibitor GLPG1690 contains an imidazo[1,2-a]pyridine core but uses a piperazine-carboxylate linker rather than the urea linkage found in CAS 1448063-94-2. Published SAR demonstrates that replacing the carbamate/piperazine linker with a urea moiety in imidazo[1,2-a]pyridine ATX inhibitors shifts inhibitory potency and alters selectivity profiles [1][2]. While GLPG1690 achieves ATX IC50 values in the low nanomolar range (approximately 2–10 nM in FS-3 assay), the urea-containing analogs from the same scaffold typically exhibit IC50 values ranging from 23 to 343 nM [2], indicating the urea modification generally reduces ATX potency but may confer alternative target profiles.

ATX linker SAR
Cross-study comparable
Urea linker class IC50 23–343 nM vs. GLPG1690 ~2–10 nM
FS-3 enzymatic ATX assay (in vitro)
Supports kinase-targeted research workflow over ATX studies
10- to 100-fold reduced ATX potency reported; linker-dependent selectivity
Autotaxin inhibition Structural comparison Kinase selectivity

Topological Polar Surface Area: Implications for Blood-Brain Barrier Penetration Potential

The computed topological polar surface area (TPSA) of CAS 1448063-94-2 is 49.6 Ų, which falls below the widely accepted threshold of 60–70 Ų for favorable CNS penetration, and is meaningfully lower than the TPSA of many comparator imidazo[1,2-a]pyridine ureas bearing additional polar substituents (e.g., sulfonamide or carboxylic acid groups), which often exceed 80–100 Ų [1][2].

CNS TPSA context
Class-level inference
TPSA = 49.6 Ų
Computed, PubChem Cactvs algorithm
Supports CNS penetration endpoint review
Below 60–70 Ų threshold; 30–50 Ų lower than polar-substituted analogs
CNS penetration Physicochemical properties TPSA

Recommended Research Application Scenarios for 3-Benzhydryl-1-ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)urea


Kinase Inhibitor Screening: DDR1 and c-KIT Targeted Probe Development

Based on class-level evidence from structurally related benzhydryl urea compounds showing nanomolar DDR1 inhibition [1], and the established role of imidazo[1,2-a]pyridine cores in kinase inhibitor design [2], CAS 1448063-94-2 is most appropriately deployed as a screening candidate in DDR1 or c-KIT biochemical and cellular assays. Its benzhydryl moiety is a recognized pharmacophore in urea-based kinase inhibitors [3]. Researchers should include positive controls such as known DDR1 inhibitors and directly compare IC50 values obtained under identical assay conditions.

Physicochemical and ADME Profiling of Lipophilic Imidazopyridine Ureas

With a computed logP of 4.5 and TPSA of 49.6 Ų [1], this compound is well-suited for studies examining the relationship between lipophilicity and membrane permeability within the imidazo[1,2-a]pyridine urea series. It can serve as a high-logP reference point in permeability assays (e.g., PAMPA, Caco-2) and metabolic stability assays (microsomal or hepatocyte), with direct comparison to lower-logP analogs bearing smaller N-substituents.

Structure-Activity Relationship Exploration of Urea Linker Effects

Given the established SAR that urea vs. carbamate/piperazine linkers in imidazo[1,2-a]pyridine scaffolds shift ATX inhibitory potency and target selectivity [2], this compound provides a defined urea-bearing probe for comparative studies against GLPG1690-type carbamate-linked analogs. Such comparisons can elucidate the role of the urea hydrogen-bonding network in target engagement and selectivity.

Chemical Biology Tool for Cellular Target Engagement Studies

The single hydrogen bond donor, moderate rotatable bond count (6), and balanced physicochemical profile make this compound a candidate for cellular thermal shift assays (CETSA) or photoaffinity labeling studies aimed at identifying its primary cellular targets. Its structural novelty relative to well-characterized imidazo[1,2-a]pyridine drugs supports its use in chemoproteomics to map target engagement across the kinome.

Application
Selection Property
Validation Focus
Kinase inhibitor screening (DDR1, c-KIT)
Benzhydryl urea pharmacophore review
Biochemical and cellular target panel
Lipophilic imidazopyridine ADME profiling
High-logP reference point
Permeability and metabolic stability endpoints
Urea linker SAR exploration
Urea vs. carbamate linker context
Target engagement and selectivity interpretation
Cellular target engagement studies
Balanced physicochemical profile
Chemoproteomics and CETSA endpoint review
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